molecular formula C14H14OS B8076080 4-[(3-Methylphenyl)methoxy]benzenethiol

4-[(3-Methylphenyl)methoxy]benzenethiol

Cat. No.: B8076080
M. Wt: 230.33 g/mol
InChI Key: RWGPFZKSQCOJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Methylphenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a 3-methylphenylmethoxy group at the para position of the aromatic ring. The thiol (-SH) functional group confers high nucleophilicity, making the compound reactive in disulfide bond formation, metal coordination, and organic synthesis. The 3-methylphenylmethoxy substituent introduces steric bulk and lipophilicity, which may enhance solubility in non-polar solvents and influence biological interactions. Potential applications span pharmaceuticals (e.g., as a ligand or prodrug component) and materials science (e.g., self-assembled monolayers on metal surfaces).

Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11-3-2-4-12(9-11)10-15-13-5-7-14(16)8-6-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGPFZKSQCOJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-[(3-Methylphenyl)methoxy]benzenethiol vs. 2-(4-Methoxyphenyl)benzothiazole ()

  • Core Structure : Benzenethiol vs. benzothiazole.
  • Functional Groups : Thiol (-SH) vs. thiazole (S-N heterocycle).
  • Substituents : 3-Methylphenylmethoxy vs. 4-methoxyphenyl.
  • Key Differences :

  • The thiol group in the target compound offers higher nucleophilicity but lower oxidative stability compared to the aromatic benzothiazole ring .

This compound vs. 4-(Benzyloxy)-3-phenethoxyphenol (C3) () Core Structure: Benzenethiol vs. phenol. Functional Groups: Thiol (-SH) vs. phenolic hydroxyl (-OH). Substituents: 3-Methylphenylmethoxy vs. benzyloxy and phenethoxy. Key Differences:

  • Phenolic compounds exhibit higher acidity (pKa ~10) compared to thiols (pKa ~6–8), influencing their reactivity in deprotonation-driven reactions .
  • The target compound’s single bulky substituent may improve lipid membrane permeability relative to C3’s dual ether groups.

This compound vs. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole ()

  • Core Structure : Benzenethiol vs. benzothiazole.
  • Substituents : 3-Methylphenylmethoxy vs. 4-hydroxy-3-methoxyphenyl.
  • Key Differences :

  • The hydroxy and methoxy groups in the benzothiazole derivative enable hydrogen bonding, facilitating helical crystal packing , whereas the target compound’s non-polar substituent may favor amorphous solid states.

Physical and Chemical Properties

Property This compound 2-(4-Methoxyphenyl)benzothiazole Methyl 4-hydroxy-2,2-dioxo-benzothiazine
Melting Point Not reported (predicted < 373 K) 393 K Varies (320–380 K)
Solubility High in organic solvents Moderate in polar solvents Low in non-polar solvents
Stability Oxidizes to disulfide Thermally stable Sensitive to hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.